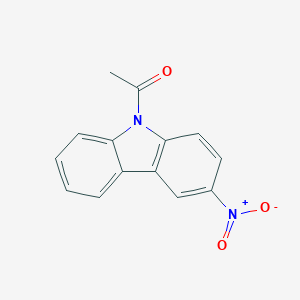

9H-Carbazole, 9-acetyl-3-nitro-

Description

Significance of the Carbazole (B46965) Nucleus in Organic Chemistry and Materials Science

The carbazole nucleus is a cornerstone in both organic chemistry and materials science due to its unique electronic properties, rigid planar structure, and versatile reactivity. nih.gov Its large π-conjugated system and hole-transporting capabilities make it an exceptional candidate for electronic and optoelectronic applications.

In Organic and Medicinal Chemistry: The carbazole scaffold is a key structural motif in numerous naturally occurring alkaloids and synthetic compounds with significant biological activity. ijrpc.comresearchgate.net Its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The ability to easily introduce various functional groups onto the carbazole ring allows for the fine-tuning of its pharmacological profile. acgpubs.org

In Materials Science: Carbazole-based materials have become ubiquitous in the field of organic electronics. mdpi.com They are integral components in:

Organic Light-Emitting Diodes (OLEDs): Used as host materials for phosphorescent emitters or as hole-transporting layers due to their high triplet energy and good charge carrier mobility.

Organic Photovoltaics (OPVs): Employed as donor materials in the active layer of solar cells.

Photorefractive Polymers: Utilized for holographic data storage and optical information processing.

Dyes and Pigments: The carbazole structure is a component of various commercial dyes.

The chemical and thermal stability of the carbazole core, combined with its favorable electrochemical properties, underpins its importance in these advanced applications.

Historical Perspective of Carbazole Derivatization Research

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound from coal tar. For decades, research focused on fundamental reactivity and the synthesis of simple derivatives. A significant milestone was the isolation of the first naturally occurring carbazole alkaloid, murrayanine, in 1965, which spurred interest in the biological potential of this class of compounds. ijrpc.com

Early synthetic efforts relied on classical methods such as the Borsche–Drechsel cyclization, Graebe–Ullmann reaction, and Fischer indole (B1671886) synthesis to construct the carbazole skeleton. chim.it The latter half of the 20th century saw an explosion in derivatization chemistry, driven by the burgeoning fields of medicinal chemistry and materials science. Researchers developed numerous methods for functionalization at various positions of the carbazole ring, particularly at the C-3, C-6, and N-9 positions. chim.itlmaleidykla.lt The development of modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has further revolutionized the synthesis of complex carbazole derivatives, enabling precise control over their structure and properties.

Rationale for Investigating 9H-Carbazole, 9-acetyl-3-nitro-

While specific research on 9H-Carbazole, 9-acetyl-3-nitro- is not extensively documented in peer-reviewed literature, the rationale for its synthesis and investigation can be inferred from the well-established effects of its constituent functional groups on the carbazole core. The compound represents a strategic combination of an electron-withdrawing group on the carbocyclic ring and an acyl group on the nitrogen atom.

The Role of the 3-Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. Its placement at the 3-position significantly influences the electronic landscape of the carbazole system.

Electronic Modulation: It lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for applications in organic electronics.

Biological Activity: Nitro-functionalized aromatic compounds are often investigated for their biological activities. Nitrocarbazoles, in particular, have been explored as potential anticancer agents. nih.gov

Synthetic Handle: The nitro group can be readily reduced to an amino group (NH₂), providing a versatile synthetic intermediate for further elaboration, such as in the synthesis of dyes or pharmacologically active compounds like 3-amino-9-ethylcarbazole (B89807). researchgate.net

The Role of the 9-Acetyl Group: N-acylation is a common strategy in carbazole chemistry to modify the properties of the nitrogen atom. niscpr.res.in

Modulating Solubility and Crystal Packing: The acetyl group can alter the molecule's solubility in organic solvents and influence its solid-state packing, which is important for materials processing.

Controlling Reactivity: The N-H proton of carbazole is weakly acidic. Acetylation removes this proton, preventing N-H···O hydrogen bonding that occurs in some unsubstituted nitrocarbazoles and altering the molecule's intermolecular interactions. nih.gov

Electronic Effects: The acetyl group is also electron-withdrawing, which can further modify the electronic properties of the carbazole nucleus, impacting its photophysical and electrochemical behavior.

The combination of these two functional groups in 9H-Carbazole, 9-acetyl-3-nitro- creates a molecule with distinct electronic properties compared to the parent carbazole. It serves as a potential building block for more complex structures or as a candidate material itself, where the interplay between the two electron-withdrawing groups can be exploited for specific applications.

Below is a table summarizing the properties of the parent compound and a closely related analog.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| 9H-Carbazole | C₁₂H₉N | 167.21 | 246.3 | Parent heterocyclic scaffold. |

| 9-Ethyl-3-nitro-9H-carbazole | C₁₄H₁₂N₂O₂ | 240.26 | 128-130 | N-alkylation and C-3 nitration. sigmaaldrich.comchemdad.com |

| 9-acetyl-9H-carbazole | C₁₄H₁₁NO | 209.24 | 77-79 | N-acylation modifies electronic properties. |

This table is generated based on available data for related compounds to provide context.

Structure

3D Structure

Properties

CAS No. |

89672-04-8 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

1-(3-nitrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C14H10N2O3/c1-9(17)15-13-5-3-2-4-11(13)12-8-10(16(18)19)6-7-14(12)15/h2-8H,1H3 |

InChI Key |

YGPZTMZYXJDGSK-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 9h Carbazole, 9 Acetyl 3 Nitro

Precursor Synthesis and Carbazole (B46965) Core Functionalization Strategies

The foundation of synthesizing 9-acetyl-3-nitro-9H-carbazole lies in the construction of the 9H-carbazole scaffold itself. A variety of classical and modern synthetic methods are available for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

General Approaches to the 9H-Carbazole Scaffold Synthesis

The creation of the tricyclic carbazole system can be achieved through several named reactions, which have been refined over the years, and through modern transition-metal-catalyzed cross-coupling reactions.

Classic methodologies for carbazole synthesis include:

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles. google.comnih.govorganic-chemistry.org The reaction typically proceeds by condensing phenylhydrazine (B124118) with cyclohexanone to form the hydrazone, which then undergoes cyclization. nih.gov

Graebe-Ullmann Synthesis: In this reaction, N-phenyl-1,2,3-benzotriazoles undergo thermal or photochemical decomposition, extruding nitrogen to form a diradical intermediate that cyclizes to yield carbazole. prepchem.comnih.govresearchgate.net

Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. google.comrsc.orgyoutube.com

Cadogan-Sundberg Indole (B1671886) Synthesis: This method can be extended to carbazole synthesis by the deoxygenation of o-nitrobiphenyls using trivalent phosphorus compounds like triethyl phosphite, which induces cyclization. nih.govrsc.orgyoutube.comnih.gov

Fischer Indole Synthesis: This well-known reaction can be adapted to produce tetrahydrocarbazoles by reacting phenylhydrazines with cyclohexanones, which can then be aromatized. oregonstate.edud-nb.inforesearchgate.net

Modern synthetic approaches often rely on transition-metal catalysis, particularly palladium-catalyzed reactions. These methods offer high efficiency and functional group tolerance. beilstein-journals.org Palladium-catalyzed C-H amination reactions, for instance, can produce carbazoles in good to excellent yields under mild conditions. organic-chemistry.org Another powerful strategy involves the palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes. beilstein-journals.org

| Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Acid catalyst, then oxidation | google.comnih.gov |

| Graebe-Ullmann Synthesis | N-Phenyl-1,2,3-benzotriazole | Heat or light | prepchem.comnih.gov |

| Bucherer Carbazole Synthesis | Naphthol, Aryl hydrazine | Sodium bisulfite | google.comrsc.org |

| Cadogan-Sundberg Synthesis | o-Nitrobiphenyl | Triethyl phosphite | youtube.comnih.gov |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Acid catalyst | oregonstate.edud-nb.info |

| Palladium-Catalyzed Amination | 2-Aminobiphenyls | Pd catalyst, oxidant | organic-chemistry.org |

Preparation of Functionalized Carbazole Intermediates for Downstream Synthesis

For the synthesis of more complex carbazole derivatives, it is often advantageous to start with a pre-functionalized carbazole core. For example, halogenated carbazoles serve as versatile intermediates for cross-coupling reactions. The direct bromination of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) can yield 3,6-dibromo-9H-carbazole quantitatively. researchgate.net These bromine atoms can then be substituted, for instance, by cyano groups using zinc cyanide in a palladium-catalyzed reaction to produce 9H-carbazole-3,6-dicarbonitrile. researchgate.net Such functionalized carbazoles are key for building more elaborate molecular architectures.

Regioselective N-Acetylation Protocols at the 9-Position

The introduction of an acetyl group at the 9-position of the carbazole nitrogen is a critical step in the synthesis of the target molecule. This transformation is typically achieved through N-acylation reactions.

Mechanistic Considerations of N-Acylation Reactions

The N-acetylation of carbazole generally proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the carbazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). tu.edu.iq

With acetyl chloride , the reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct. The liberated HCl can protonate the starting carbazole, rendering it non-nucleophilic and thus halting the reaction. Therefore, a base is required to neutralize the HCl. derpharmachemica.com

Acetic anhydride is often preferred for laboratory syntheses as it is easier to handle and the reaction is not reversible, leading to higher purity and good yields. tu.edu.iq The reaction with acetic anhydride can be catalyzed by a strong acid, such as concentrated sulfuric acid. tu.edu.iq The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the carbazole nitrogen.

Optimization of Acetylation Conditions for 9-Substituted Carbazole

The efficiency of the N-acetylation of carbazole can be optimized by careful selection of reagents, solvents, and catalysts. The use of a base is crucial when using acetyl chloride to scavenge the generated HCl. Inorganic bases like potassium carbonate are effective for this purpose. derpharmachemica.com

Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) can facilitate the N-acetylation of anilines with acetyl chloride, a reaction analogous to the N-acetylation of carbazole. derpharmachemica.com These catalysts enhance the reaction rate and yield. The choice of solvent also plays a significant role, with polar aprotic solvents like DMF often providing the best results. derpharmachemica.com

For instance, the acylation of carbazole can be carried out using chloroacetyl chloride in acetone (B3395972) with reflux for 8 hours. nih.gov Another approach involves reacting carbazole with thioesters as a stable acyl source, which has been shown to be a mild, efficient, and highly chemoselective method for N-acylation. tubitak.gov.tr

| Acetylating Agent | Solvent | Catalyst/Base | Conditions | Reference |

|---|---|---|---|---|

| Acetyl Chloride | DMF | K₂CO₃, TBAB | Room Temperature | derpharmachemica.com |

| Acetic Anhydride | - | Conc. H₂SO₄ | 60-80°C | tu.edu.iq |

| Chloroacetyl Chloride | Acetone | - | Reflux, 8h | nih.gov |

| Thioesters | - | - | Mild conditions | tubitak.gov.tr |

Directed Electrophilic Nitration at the 3-Position

The final step in the synthesis of 9-acetyl-3-nitro-9H-carbazole is the regioselective introduction of a nitro group onto the carbazole ring. The directing effect of the N-acetyl group is paramount in achieving the desired 3-nitro isomer.

Despite the deactivating nature of the N-acetyl group, the carbazole ring system remains susceptible to electrophilic substitution. The positions most prone to attack are the 3 and 6 positions, which are para to the nitrogen atom and are electronically enriched. The N-acetyl group, while deactivating, still directs incoming electrophiles to these positions.

The nitration of N-substituted carbazoles, such as N-ethylcarbazole, provides a good model for understanding the nitration of 9-acetyl-9H-carbazole. The nitration of N-ethylcarbazole with nitric acid in acetic acid at 19-21°C, followed by heating to 40°C, yields 3-nitro-N-ethylcarbazole. prepchem.com Similarly, nitration of N-ethylcarbazole with nitric acid in 1,2-dichloroethane (B1671644) at 0°C also gives the 3-nitro derivative. These examples demonstrate a strong preference for nitration at the 3-position.

The directing effect of the N-acetyl group can be understood by considering the stability of the carbocation intermediates (Wheland intermediates) formed during the electrophilic attack. Attack at the 3-position (para to the nitrogen) allows for resonance stabilization where the positive charge can be delocalized onto the nitrogen atom, even with the presence of the electron-withdrawing acetyl group. Attack at other positions does not offer this same degree of stabilization. Therefore, the 3-nitro isomer is the major product.

| Substrate | Nitrating Agent | Solvent | Conditions | Major Product | Reference |

|---|---|---|---|---|---|

| N-ethylcarbazole | 70% Nitric Acid | Acetic Acid | 19-21°C, then 40°C for 2h | 3-nitro-N-ethylcarbazole | prepchem.com |

| N-ethylcarbazole | Nitric Acid | 1,2-Dichloroethane | 0°C | 3-nitro-9-ethylcarbazole |

Principles of Electrophilic Aromatic Substitution on Carbazole

Carbazole is an electron-rich heteroaromatic compound. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density of the benzene (B151609) rings and making the molecule highly susceptible to electrophilic attack. nih.gov This increased nucleophilicity, however, also presents a challenge in controlling the position of substitution.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack by the electrophile: The π-electron system of the carbazole ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. uci.eduyoutube.com This step is typically the rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring system. youtube.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. uci.edu

In the carbazole molecule, the positions most activated towards electrophilic attack are the C-3, C-6, and the N-9 positions, due to the resonance stabilization of the resulting carbocation intermediate. The specific site of substitution can be influenced by the nature of the electrophile, the reaction conditions, and the presence of other substituents on the carbazole ring. masterorganicchemistry.com

Control of Regioselectivity for Mononitration at C-3

Achieving selective mononitration at the C-3 position of carbazole requires careful strategic planning. Direct nitration of unsubstituted 9H-carbazole often leads to a mixture of products, including dinitro and trinitro derivatives, with substitution occurring at the 3, 6, and 9 positions.

To direct the nitration specifically to the C-3 position, the nitrogen at position 9 is typically protected with an acetyl group, forming 9-acetyl-9H-carbazole . The N-acetyl group serves two critical functions:

Deactivation of the Nitrogen: It withdraws electron density from the nitrogen atom, preventing electrophilic attack at this position.

Directing Group: As an ortho-, para-directing deactivator, it influences the position of subsequent electrophilic substitutions. While it deactivates the entire ring system to some extent compared to the unsubstituted carbazole, it directs incoming electrophiles primarily to the C-3 and C-6 positions.

The synthesis of 3-nitro-N-ethylcarbazole , a closely related compound, is achieved by nitrating N-ethylcarbazole with dilute nitric acid, yielding the 3-nitro derivative. google.com This highlights the directing effect of the N-alkyl/N-acyl group. The nitration of N-(n-butyl)-carbazole also yields the 3-nitro derivative, further confirming this regiochemical preference. researchgate.net The formation of 3,6-dinitro carbazoles is also a common outcome when using stronger nitrating conditions, indicating the high reactivity of these positions. beilstein-journals.org Therefore, by using an N-acetyl protecting group and carefully controlling the reaction conditions (e.g., temperature, concentration of nitrating agent), mononitration can be selectively achieved at the C-3 position.

Advanced Nitrating Agents and Reaction System Designs

While traditional nitrating mixtures like nitric acid and sulfuric acid can be effective, they often lead to over-nitration and the formation of unwanted byproducts due to their harsh nature. Modern synthetic chemistry has introduced more sophisticated nitrating agents and systems to improve selectivity and yield.

Acetyl nitrate (B79036) (CH₃COONO₂): This reagent, often generated in situ from fuming nitric acid and acetic anhydride, is a milder and more selective nitrating agent. It has been successfully used for the nitration of various carbazole systems, including indolo[3,2-b]carbazoles, to yield mono- and dinitro products under controlled, low-temperature conditions. beilstein-journals.orgbeilstein-journals.org

Inorganic Nitrates: Reagents like copper(II) nitrate or cerium(IV) ammonium (B1175870) nitrate (CAN) have been employed for the nitration of carbazoles, often favoring the formation of 3-mononitro or 3,6-dinitro derivatives. beilstein-journals.org

Ionic Liquids as Nitrating Agents: Novel Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate ([Msim]NO₃) and 1,3-disulfonic acid imidazolium nitrate ([Dsim]NO₃), have been developed as green and efficient reagents for the nitration of aromatic compounds. orgchemres.org These agents can generate the nitrating species in situ and often lead to excellent yields and shorter reaction times under mild conditions. orgchemres.org

| Nitrating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | Low temperature | Strong nitrating power | youtube.com |

| Acetyl Nitrate | Low temperature, generated in situ | Milder, higher regioselectivity | beilstein-journals.orgbeilstein-journals.org |

| Copper(II) Nitrate | Varies | Alternative to acid-catalyzed methods | beilstein-journals.org |

| Brønsted Acidic Ionic Liquids | Mild, often solvent-free | Green, reusable, high efficiency | orgchemres.org |

Integrated Synthetic Routes for 9H-Carbazole, 9-acetyl-3-nitro-

The synthesis of the target molecule can be approached through sequential steps or more streamlined one-pot procedures, with microwave assistance emerging as a powerful tool to accelerate these transformations.

Sequential Functionalization Strategies and One-Pot Synthesis

The most common and straightforward approach to synthesizing 9H-Carbazole, 9-acetyl-3-nitro- is a sequential functionalization strategy :

N-Acetylation of 9H-Carbazole: Carbazole is first reacted with acetyl chloride or acetic anhydride to protect the nitrogen atom, yielding 9-acetyl-9H-carbazole. mdpi.com This step is crucial for controlling the subsequent nitration.

Nitration of 9-acetyl-9H-carbazole: The N-protected carbazole is then subjected to nitration, typically using a mild nitrating agent like acetyl nitrate, to introduce the nitro group at the C-3 position.

One-pot synthesis offers a more efficient alternative by combining multiple reaction steps into a single procedure without isolating the intermediates. iosrjournals.org A potential one-pot synthesis for 9H-Carbazole, 9-acetyl-3-nitro- could involve the in-situ formation of 9-acetyl-9H-carbazole followed immediately by the introduction of the nitrating agent. Although a specific one-pot protocol for this exact molecule is not extensively documented, the principles have been applied to the synthesis of other complex carbazoles and related heterocycles. researchgate.netnih.govorganic-chemistry.org For example, one-pot methods for the reductive acetylation of nitro compounds have been developed, demonstrating the feasibility of combining reduction and acylation in a single vessel. iosrjournals.org

Microwave-Assisted Synthetic Approaches to N-Acetyl-3-nitro-Carbazoles

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reactions, increase yields, and improve product purity. chim.itrsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

This technology is highly applicable to the synthesis of N-acetyl-3-nitro-carbazoles:

Accelerated Acetylation: The N-acetylation of carbazole can be performed rapidly under microwave irradiation.

Efficient Nitration: Microwave heating can promote the nitration reaction, potentially allowing for the use of milder conditions or reducing the required amount of nitrating agent. Microwave-assisted intramolecular arene-alkene coupling has been used to synthesize 3-nitroindoles with high efficiency and regioselectivity, showcasing the power of this technique for constructing nitro-substituted heterocycles. nih.gov

The combination of a one-pot strategy with microwave assistance could provide a highly efficient, rapid, and environmentally friendly route to 9H-Carbazole, 9-acetyl-3-nitro- and its derivatives. nih.gov

| Strategy | Pros | Cons | Reference |

|---|---|---|---|

| Sequential Synthesis | Reliable, well-established | Time-consuming, potential for lower overall yield | mdpi.com |

| One-Pot Synthesis | Efficient, reduced waste, saves time | Requires careful optimization of reaction conditions | iosrjournals.orgresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields | Requires specialized equipment | nih.govnih.gov |

Post-Synthetic Transformations and Derivatization of 9H-Carbazole, 9-acetyl-3-nitro-

The title compound, 9H-Carbazole, 9-acetyl-3-nitro- , is a valuable intermediate for the synthesis of other functionalized carbazole derivatives. The two key functional groups, the N-acetyl group and the C-3 nitro group, can be selectively transformed.

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine, yielding 9-acetyl-3-amino-9H-carbazole . This can be achieved using various reducing agents, such as zinc powder in the presence of an acid. beilstein-journals.org This amino derivative is a key building block for synthesizing a wide range of compounds, including dyes and pharmaceutically active molecules.

Hydrolysis of the Acetyl Group: The N-acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the N-H bond, yielding 3-nitro-9H-carbazole .

Combined Transformations: It is also possible to perform both transformations, either sequentially or concurrently. For instance, reduction of the nitro group followed by hydrolysis of the acetyl group would produce 3-amino-9H-carbazole .

These post-synthetic modifications open up a wide array of possibilities for creating diverse carbazole libraries. For example, the amino group of 3-amino-9H-carbazole can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents at the C-3 position. It can also be used in condensation reactions to form larger, more complex heterocyclic systems. researchgate.netresearchgate.net

Reduction of the Nitro Group to Amino Carbazole Derivatives

The reduction of the nitro group on the carbazole scaffold is a fundamental transformation, yielding the corresponding amino derivatives which are valuable precursors for dyes, pharmaceuticals, and functional materials. The conversion of 9H-Carbazole, 9-acetyl-3-nitro- to 9-acetyl-3-aminocarbazole can be achieved through various established methods for nitroarene reduction.

One of the most common and effective methods is catalytic hydrogenation . This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For similar structures, such as 3-nitro-N-ethylcarbazole, nickel catalysts have proven effective. The reaction is generally carried out in a solvent like a chlorinated aromatic hydrocarbon under elevated temperature and pressure globalresearchonline.net.

Another widely used method is metal-acid reduction . A classic example is the use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl) tubitak.gov.tr. This method is robust for the reduction of 3-nitrocarbazole to 3-aminocarbazole and is applicable to the N-acetylated derivative as well tubitak.gov.tr. The reaction proceeds through the transfer of electrons from the metal, with the acid serving as a proton source.

The table below summarizes common methodologies for the reduction of the nitro group in carbazole derivatives, which are applicable to 9H-Carbazole, 9-acetyl-3-nitro-.

| Method | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Nickel catalyst, Chlorinated aromatic solvent, ~125°C, 50-300 p.s.i.g. | 3-Amino-9-acetyl-9H-carbazole | globalresearchonline.net |

| Metal-Acid Reduction | Sn, conc. HCl, followed by neutralization with NaOH | 3-Amino-9-acetyl-9H-carbazole | tubitak.gov.tr |

| Selective Reduction | Sodium sulfide (B99878) (Na₂S) or hydrogen sulfide (H₂S) and base | 3-Amino-9-acetyl-9H-carbazole | nih.gov |

Chemical Modifications of the N-Acetyl Moiety

The N-acetyl group in 9H-Carbazole, 9-acetyl-3-nitro- can be chemically modified, primarily through its removal (deacetylation) to yield 3-nitro-9H-carbazole. This deprotected carbazole serves as a key intermediate for the synthesis of a wide array of N-substituted carbazoles, which are of significant interest in materials science and medicinal chemistry google.com.

Hydrolysis is the principal method for the deacetylation of N-acetylcarbazoles. This reaction can be carried out under both acidic and basic conditions khanacademy.orgyoutube.com.

Acid-catalyzed hydrolysis typically involves heating the N-acetylcarbazole in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous or alcoholic solvent. The mechanism initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water youtube.com.

Base-catalyzed hydrolysis is usually performed by treating the N-acetylcarbazole with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent. The hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond khanacademy.org.

Once deacetylated, the resulting 3-nitro-9H-carbazole can undergo various N-functionalization reactions, such as N-alkylation or N-acylation, to introduce a diverse range of substituents at the nitrogen atom globalresearchonline.netniscpr.res.in.

The following table outlines the primary modification of the N-acetyl group.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., H₂SO₄, HCl), Heat | 3-Nitro-9H-carbazole | khanacademy.orgyoutube.com |

| Base-Catalyzed Hydrolysis | Aqueous strong base (e.g., NaOH, KOH), Heat | 3-Nitro-9H-carbazole | khanacademy.org |

Introduction of Secondary Substituents via Nitro Group Reactivity

The nitro group at the 3-position of the carbazole ring is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic system. This electronic effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) libretexts.org. This reactivity provides a strategic pathway for introducing a variety of secondary substituents onto the carbazole core.

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. While the nitro group itself is not typically the leaving group, its presence activates the positions ortho and para to it for nucleophilic attack. If a suitable leaving group (e.g., a halogen) is present at these activated positions, it can be readily displaced by a nucleophile.

For instance, in related carbazole systems, the introduction of substituents via SNAr has been demonstrated. A notable example involves the reaction of 3-amino-9-ethylcarbazole (B89807) with 4-fluoro-1-nitrobenzene, where the fluoride (B91410) ion is displaced by the amino group of the carbazole tubitak.gov.tr. This illustrates the principle of nucleophilic substitution on the carbazole ring, a reaction pathway that can be exploited starting from a suitably functionalized 3-nitrocarbazole derivative. The nitro group's ability to stabilize the negatively charged Meisenheimer intermediate is crucial for the success of these reactions libretexts.org.

The table below presents a representative example of introducing a secondary substituent on a carbazole ring system, a principle that can be extended from the reactivity of the nitro-activated ring.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Amino-9-ethylcarbazole and 4-fluoro-1-nitrobenzene | DMSO, CsF (catalyst), Heat | N,N-diaryl-substituted carbazole | tubitak.gov.tr |

Advanced Spectroscopic and Structural Elucidation of 9h Carbazole, 9 Acetyl 3 Nitro and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural investigation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework, connectivity, and the chemical environment of individual atoms.

The ¹H NMR spectrum of 9H-Carbazole, 9-acetyl-3-nitro- is anticipated to exhibit a distinct pattern of signals corresponding to the aromatic protons and the acetyl group. The presence of the electron-withdrawing nitro group at the C-3 position and the acetyl group at the N-9 position significantly influences the chemical shifts of the carbazole (B46965) ring protons.

The protons on the nitrated benzene (B151609) ring are expected to be deshielded and resonate at a lower field compared to those on the unsubstituted ring. Specifically, the proton at C-4, being ortho to the nitro group, would likely appear as the most downfield signal, potentially as a doublet. The protons at C-2 and C-1 would also experience deshielding effects, with their multiplicities depending on the coupling with neighboring protons.

The protons on the other benzene ring (C-5, C-6, C-7, and C-8) would resemble a more typical four-proton aromatic system, though with some influence from the N-acetyl group. The acetyl group itself would present as a sharp singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 9H-Carbazole, 9-acetyl-3-nitro- (Note: These are predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy, as direct experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-2 | 8.1 - 8.3 | dd | 8.0 - 9.0, 1.5 - 2.5 |

| H-4 | 8.8 - 9.0 | d | 2.0 - 3.0 |

| H-5 | 7.5 - 7.7 | d | 7.5 - 8.5 |

| H-6 | 7.3 - 7.5 | t | 7.0 - 8.0 |

| H-7 | 7.4 - 7.6 | t | 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | d | 7.5 - 8.5 |

| -COCH₃ | 2.6 - 2.8 | s | - |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For 9H-Carbazole, 9-acetyl-3-nitro-, a total of 14 distinct carbon signals are expected.

The presence of the nitro group at C-3 will cause a significant downfield shift for this carbon. The carbons of the nitrated ring (C-1, C-2, C-3, C-4, C-4a, C-9a) will have their chemical shifts influenced by the strong electron-withdrawing nature of the nitro group. The quaternary carbons involved in the ring fusion (C-4a, C-4b, C-8a, C-9a) will also exhibit characteristic chemical shifts. The carbonyl carbon of the acetyl group will appear as a distinct signal in the far downfield region of the spectrum, typically around 170 ppm. The methyl carbon of the acetyl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for 9H-Carbazole, 9-acetyl-3-nitro- (Note: These are predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy, as direct experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115 - 120 |

| C-2 | 120 - 125 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-4a | 120 - 125 |

| C-4b | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| C-7 | 125 - 130 |

| C-8 | 110 - 115 |

| C-8a | 135 - 140 |

| C-9a | 140 - 145 |

| -C=O | 168 - 172 |

| -CH₃ | 25 - 30 |

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity between adjacent protons in the carbazole ring system. Cross-peaks in the COSY spectrum would reveal which protons are spin-spin coupled, allowing for the tracing of the proton network within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group and Molecular Conformation

The FT-IR spectrum of 9H-Carbazole, 9-acetyl-3-nitro- is expected to show characteristic absorption bands for its constituent functional groups. The most prominent peaks would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=O Stretching (Amide): A strong absorption band for the acetyl carbonyl group is expected around 1680-1700 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch in the range of 1500-1550 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbazole ring system.

C-N Stretching: The C-N bond of the N-acetyl group will likely show an absorption in the 1250-1350 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for 9H-Carbazole, 9-acetyl-3-nitro- (Note: These are predicted values based on the analysis of analogous compounds and general principles of IR spectroscopy, as direct experimental data is not publicly available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1385 - 1335 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For 9H-Carbazole, 9-acetyl-3-nitro-, the Raman spectrum would be expected to show:

Aromatic Ring Breathing Modes: Strong, sharp bands characteristic of the carbazole ring system are expected in the fingerprint region (below 1600 cm⁻¹).

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group often gives a strong and characteristic Raman signal.

C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present.

The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering a unique fingerprint for identification.

Table 4: Predicted Raman Shifts for 9H-Carbazole, 9-acetyl-3-nitro- (Note: These are predicted values based on the analysis of analogous compounds and general principles of Raman spectroscopy, as direct experimental data is not publicly available.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 1600 - 1000 | Strong |

| Symmetric NO₂ Stretch | 1385 - 1335 | Strong |

| Aromatic C-H Bending | 1200 - 800 | Medium |

| C=O Bend | 800 - 600 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For 9H-Carbazole, 9-acetyl-3-nitro-, the exact mass is a key identifier.

The computed monoisotopic mass of 9H-Carbazole, 9-acetyl-3-nitro- (C₁₄H₁₀N₂O₃) is 254.06914219 Da. nih.gov This precise measurement allows for the unambiguous confirmation of its molecular formula.

For comparison, the molecular weights and formulas of related carbazole analogues are presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 9H-Carbazole, 9-acetyl-3-nitro- | C₁₄H₁₀N₂O₃ | 254.24 nih.gov | 254.06914219 nih.gov |

| 9H-Carbazole, 3-nitro- | C₁₂H₈N₂O₂ | 212.208 epa.gov | 212.058578 epa.gov |

| 9H-Carbazole, 9-nitroso- | C₁₂H₈N₂O | 196.20 nih.gov | 196.063662883 nih.gov |

| 9H-Carbazole, 3-nitro-9-nitroso- | C₁₂H₇N₃O₃ | 241.206 epa.gov | 241.048741 epa.gov |

| 9-Ethyl-3-nitro-9H-carbazole | C₁₄H₁₂N₂O₂ | 240.26 fda.gov | 240.0899 massbank.eu |

| 9-Butyl-3-nitro-9H-carbazole | C₁₆H₁₆N₂O₂ | 268.31 researchgate.net | - |

| 9H-Carbazole, 9-methyl- | C₁₃H₁₁N | 181.2331 nist.gov | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS, making it an excellent method for assessing the purity of a sample and confirming the identity of its components. nih.gov A GC-MS analysis of 9H-Carbazole, 9-acetyl-3-nitro- would provide a chromatogram indicating its retention time, a characteristic property, and a mass spectrum of the eluted compound. nih.govspectrabase.com

The mass spectrum would display the molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. For instance, the fragmentation of 9-acetyl-3-nitro-9H-carbazole would likely involve the loss of the acetyl group (-COCH₃) and the nitro group (-NO₂), leading to characteristic fragment ions.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure

Single Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

For example, the crystal structure of 1-nitro-9H-carbazole reveals a nearly planar carbazole ring system. nih.govresearchgate.net The nitro group is only slightly tilted with respect to the carbazole moiety. nih.govresearchgate.net In the crystal of 9-butyl-3-nitro-9H-carbazole, the nitro group is inclined to the attached benzene ring by 4.4 (2)°. researchgate.net Similarly, in 2-nitro-3-phenyl-9H-carbazole, the carbazole ring system is nearly planar, and the molecule exhibits two independent molecules in the asymmetric unit. nih.govnih.govresearchgate.net

These studies on related compounds suggest that the carbazole core of 9H-Carbazole, 9-acetyl-3-nitro- is likely to be planar, with the acetyl and nitro groups attached to the nitrogen and the carbazole ring, respectively. The precise bond lengths and angles, as well as the planarity of the molecule, would be determined from the diffraction data.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-Nitro-9H-carbazole nih.govresearchgate.net | Monoclinic | P2₁/n | Nearly flat molecule, nitro group tilted 4.43 (9)° to the carbazole plane. |

| 9-Butyl-3-nitro-9H-carbazole researchgate.net | Triclinic | P1 | Nitro group inclined 4.4 (2)° to its attached benzene ring. |

| 2-Nitro-3-phenyl-9H-carbazole nih.govnih.govresearchgate.net | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit. |

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | Orthorhombic | P2₁2₁2₁ | Nitro group is nearly coplanar with the phenyl ring. |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govepa.govspectrabase.comtriazolo [3,4-b] nih.govepa.govnih.govthiadiazole mdpi.com | Monoclinic | P2₁/n | Asymmetric unit contains one molecule. |

| N'-acetyl-N'-phenyl-2-naphthohydrazide eurjchem.com | Triclinic | P-1 | Asymmetric unit contains two crystallographically independent molecules. |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov

For carbazole derivatives, intermolecular interactions play a significant role in their solid-state structures. In the crystal structure of 1-nitro-9H-carbazole, molecules are linked into dimers by N—H···O hydrogen bonds. nih.govresearchgate.net In 2-nitro-3-phenyl-9H-carbazole, N-H···O hydrogen bonding and π-π stacking interactions are observed. nih.govnih.govresearchgate.net The Hirshfeld surface analysis of this compound revealed that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov Similarly, in the crystal of 9-butyl-3-nitro-9H-carbazole, inversion-related molecules stack along the a-axis, linked by offset π–π interactions. researchgate.net A Hirshfeld analysis of 9H-Carbazole, 9-acetyl-3-nitro- would provide a detailed picture of how the molecules pack in the solid state, highlighting the roles of the acetyl and nitro groups in directing the intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) and the corresponding molar absorptivity (ε) are characteristic of a compound's electronic structure.

Carbazole-based compounds are known to be photoactive and exhibit strong absorption in the UV-visible region. nih.gov The UV-Vis spectrum of 9H-Carbazole, 9-acetyl-3-nitro- is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the carbazole ring system, influenced by the electron-withdrawing nitro group and the acetyl group.

Studies on related carbazole derivatives show that the position and intensity of the absorption bands are sensitive to the nature and position of substituents. For instance, many carbazole-based dyes exhibit intramolecular charge transfer (ICT) bands. researchgate.net The introduction of a nitro group generally causes a red shift (bathochromic shift) in the absorption spectrum. The specific λ_max values for 9H-Carbazole, 9-acetyl-3-nitro- would provide valuable insights into its electronic properties and potential for applications in materials science.

| Compound | Solvent | λmax (nm) | Reference |

| Carbazole-based compounds | THF | 340-360 (ICT bands) | researchgate.net |

| 9-Methylcarbazole | Not specified | Multiple peaks observed | nist.gov |

| 9-Ethyl-3-nitro-9H-carbazole | Acetonitrile/Water/Phosphoric Acid | Not specified | sielc.com |

| 2-nitro-3-phenyl-9H-carbazole | DCM | ~350 (emission excited at) | researchgate.net |

Analysis of Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectra of carbazole derivatives are characterized by several absorption bands in the UV-Vis region, corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the carbazole ring system. For 9H-Carbazole, 9-acetyl-3-nitro-, the presence of the electron-withdrawing nitro group and the N-acetyl group leads to a significant bathochromic (red) shift of the absorption maxima compared to the parent carbazole molecule.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 1-Nitrocarbazole | Cyclohexane | ~260, ~290, ~340, ~410 |

| 1-Nitrocarbazole | Acetonitrile | ~260, ~290, ~350, ~420 |

| 3-Nitrocarbazole | Cyclohexane | ~270, ~300, ~350 |

| 3-Nitrocarbazole | Acetonitrile | ~275, ~305, ~360 |

| 2-Nitro-3-phenyl-9H-carbazole | Dichloromethane | 260 - 410 (broad) |

Note: The table presents approximate values based on graphical data from the cited sources. The broad absorption for 2-nitro-3-phenyl-9H-carbazole is attributed to the carbazole moieties. nih.gov

Effects of Substituents and Protonation on Electronic Spectra

The electronic spectra of carbazole derivatives are markedly influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group, and electron-donating groups alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. The substitution of a nitro group on the carbazole ring generally leads to a decrease in the energy of the π-electron system. sielc.com

The acetyl group at the 9-position (N-acetylation) also plays a role in modifying the electronic properties. While it is an electron-withdrawing group, its effect on the electronic spectra is intertwined with its influence on the planarity and conformation of the carbazole ring system.

Protonation of carbazole derivatives, particularly those containing basic sites like a pyridine (B92270) moiety, can induce significant changes in their fluorescence spectra. researchgate.net Upon protonation, restriction of intramolecular rotation and easier planarization of the molecule can lead to an increase in the fluorescence quantum yield and a bathochromic shift in the emission. While 9H-Carbazole, 9-acetyl-3-nitro- does not possess a strongly basic site for protonation under typical conditions, the study of protonation effects in analogous compounds provides a framework for understanding how intermolecular interactions can modulate the photophysical properties of the carbazole core.

Chromatographic Techniques for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and purity assessment of carbazole derivatives due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for 9H-Carbazole, 9-acetyl-3-nitro- and its analogues requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector settings. Reversed-phase HPLC is commonly employed for the separation of nitroaromatic compounds.

Several studies have detailed HPLC methods for the analysis of various nitroaromatic compounds, which can serve as a foundation for developing a method for 9H-Carbazole, 9-acetyl-3-nitro-. For instance, a method for separating nitroaromatic explosives utilized a phenyl hydride column with a water/acetonitrile gradient containing formic acid. researchgate.net Another method for separating nitrobenzoic acid isomers employed a C18 column with a 2-propanol-water-acetic acid eluent. doi.org

A representative HPLC method for the separation of a related compound, 9-ethyl-3-nitro-9H-carbazole, is outlined below. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV-Vis |

| Special Considerations | For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. |

This table provides a general overview of a typical HPLC method for a related carbazole derivative. Specific parameters such as gradient profile, flow rate, and column dimensions would need to be optimized for 9H-Carbazole, 9-acetyl-3-nitro-.

Derivatization Strategies for Enhanced Analytical Performance (e.g., HPLC-FLD, HPLC-MS)

For trace analysis and to enhance detection sensitivity and selectivity, derivatization strategies are often employed in conjunction with HPLC. These strategies involve chemically modifying the analyte to introduce a moiety that is more readily detectable by specific detectors, such as fluorescence (FLD) or mass spectrometry (MS) detectors.

For nitroaromatic compounds that lack native fluorescence, derivatization to a fluorescent product can significantly improve detection limits in HPLC-FLD. A common strategy involves the reduction of the nitro group to a primary amine, which can then be reacted with a fluorescent labeling reagent. nih.gov

For HPLC-MS analysis, derivatization can be used to improve the ionization efficiency of the analyte. researchgate.netnih.gov Neutral nitroaromatic compounds often exhibit poor ionization in common electrospray ionization (ESI) sources. capes.gov.br Reduction of the nitro group to an amine introduces a basic site that is readily protonated, leading to a strong signal in positive-ion ESI-MS. This approach has been successfully applied to the trace analysis of genotoxic nitroaromatic impurities in pharmaceuticals. researchgate.netnih.govcapes.gov.br

Another approach for enhancing MS detection is the use of reagents that introduce a permanently charged group or a readily ionizable functionality into the analyte molecule. While specific derivatization strategies for 9H-Carbazole, 9-acetyl-3-nitro- are not extensively documented, the general principles of derivatizing nitroaromatic compounds and amines are well-established and can be adapted for this purpose. nih.gov

Theoretical and Computational Chemistry Studies of 9h Carbazole, 9 Acetyl 3 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which the intricate world of molecular structure and reactivity can be understood. For 9H-Carbazole, 9-acetyl-3-nitro-, these computational methods allow for a detailed analysis of its geometric and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For 9H-Carbazole, 9-acetyl-3-nitro-, Density Functional Theory (DFT) methods, often employing the B3LYP functional with a suitable basis set such as 6-31G(d,p), are utilized to find the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The optimized geometry reveals the planar nature of the carbazole (B46965) core, with the acetyl and nitro groups introducing specific conformational preferences. The acetyl group at the 9-position is typically found to be nearly coplanar with the carbazole ring to maximize conjugation, while the nitro group at the 3-position also tends to align with the aromatic plane. These structural details are crucial as they directly influence the molecule's electronic properties and intermolecular interactions.

Energy profile calculations can further elucidate the rotational barriers around the N-C (acetyl) and C-N (nitro) bonds, providing insights into the molecule's conformational flexibility at different temperatures.

Table 1: Representative Optimized Geometrical Parameters for 9H-Carbazole, 9-acetyl-3-nitro- (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Carbazole-Acetyl) | ~1.38 Å |

| Bond Length | C=O (Acetyl) | ~1.22 Å |

| Bond Length | C-N (Carbazole-Nitro) | ~1.46 Å |

| Bond Length | N-O (Nitro) | ~1.23 Å |

| Bond Angle | C-N-C (Carbazole) | ~108.5° |

| Dihedral Angle | C-C-N-C (Carbazole-Acetyl) | ~10° |

Note: The values presented are typical for carbazole derivatives and are intended to be representative. Actual values for 9H-Carbazole, 9-acetyl-3-nitro- would require specific calculations.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.

For 9H-Carbazole, 9-acetyl-3-nitro-, the HOMO is typically localized over the electron-rich carbazole ring system, while the LUMO is predominantly centered on the electron-withdrawing nitro group and the acetyl carbonyl group. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, leading to intramolecular charge transfer (ICT) upon electronic excitation.

A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation, often resulting in absorption of light at longer wavelengths (a red shift). The presence of both an electron-donating carbazole core (modified by the acetyl group) and a strong electron-withdrawing nitro group is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted carbazole.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for 9H-Carbazole, 9-acetyl-3-nitro- (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

Note: These are estimated values based on calculations for similar nitro-substituted carbazoles.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

In the MEP map of 9H-Carbazole, 9-acetyl-3-nitro-, the most negative potential (red) is expected to be localized on the oxygen atoms of the nitro and acetyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the carbazole ring and the nitrogen atom of the carbazole would exhibit a more positive potential (blue), indicating potential sites for nucleophilic attack. The MEP surface provides a clear and intuitive picture of the molecule's reactivity landscape.

Spectroscopic Property Prediction and Theoretical Validation

Computational chemistry also plays a vital role in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental techniques.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide valuable assistance in assigning experimental spectra and confirming molecular structures.

The predicted ¹H and ¹³C NMR chemical shifts for 9H-Carbazole, 9-acetyl-3-nitro- are influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the acetyl and nitro groups are expected to cause a downfield shift (higher ppm values) for the protons and carbons in their vicinity. For instance, the protons on the nitro-substituted benzene (B151609) ring are anticipated to resonate at a lower field compared to those on the unsubstituted ring. The methyl protons of the acetyl group will have a characteristic singlet in the upfield region.

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9H-Carbazole, 9-acetyl-3-nitro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Acetyl-CH₃) | ~2.5 | C (Acetyl-C=O) | ~168 |

| H (Aromatic) | 7.5 - 8.8 | C (Aromatic) | 110 - 150 |

Note: These are estimated ranges based on known substituent effects and data for related carbazole derivatives. Precise chemical shifts require specific GIAO calculations.

Theoretical Vibrational Frequency Analysis for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Theoretical frequency calculations can predict the vibrational spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the molecular vibrations.

For 9H-Carbazole, 9-acetyl-3-nitro-, the calculated IR and Raman spectra would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

C=O stretching of the acetyl group, typically appearing as a strong band in the IR spectrum around 1680-1700 cm⁻¹.

Asymmetric and symmetric N-O stretching of the nitro group, expected to show strong absorptions in the IR spectrum around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-H stretching vibrations of the aromatic rings in the region of 3000-3100 cm⁻¹.

C-N stretching vibrations.

Ring breathing modes of the carbazole nucleus.

By comparing the calculated frequencies and intensities with experimental spectra, a detailed and accurate assignment of the vibrational modes can be achieved.

Table 4: Representative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 9H-Carbazole, 9-acetyl-3-nitro-

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Acetyl | 1680 - 1700 |

| N-O Asymmetric Stretch | Nitro | 1520 - 1560 |

| N-O Symmetric Stretch | Nitro | 1340 - 1380 |

| Aromatic C-H Stretch | Carbazole | 3000 - 3100 |

Note: These are typical frequency ranges and require specific computational analysis for precise values.

Prediction of UV-Vis Absorption Wavelengths and Electronic Transitions

The electronic absorption properties of carbazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the UV-Vis absorption spectra and understanding the nature of electronic transitions.

For a molecule like 9H-Carbazole, 9-acetyl-3-nitro-, the UV-Vis spectrum is expected to be influenced by the electronic interplay between the carbazole core, the electron-withdrawing acetyl group at the 9-position, and the strongly electron-withdrawing nitro group at the 3-position. The acetyl group, being attached to the nitrogen atom, can affect the planarity and the electronic distribution of the carbazole ring system. The nitro group at the 3-position is anticipated to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole due to the extension of the π-conjugated system and the creation of intramolecular charge transfer (ICT) character in the electronic transitions.

A TD-DFT calculation, typically performed on a geometry-optimized structure of the molecule, would yield the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. These correspond to the absorption maxima (λ_max) and the intensity of the absorption bands in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides a qualitative understanding of their nature. For instance, in a donor-π-acceptor system, the HOMO is often localized on the electron-donating part (the carbazole moiety), while the LUMO is localized on the electron-accepting part (the nitro group). The HOMO-LUMO transition would thus represent an ICT transition.

A study on a donor-π-acceptor benzothiazole-carbazole-pyridine based chromophore demonstrated that DFT calculations can effectively predict the absorption and emission spectra, showing a good correlation with experimental data. doaj.org For 9H-Carbazole, 9-acetyl-3-nitro-, we can anticipate similar computational accuracy.

Table 1: Predicted UV-Vis Absorption Data for a Representative Carbazole Derivative

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 380 | 0.5 | HOMO → LUMO |

| S0 → S2 | 320 | 0.2 | HOMO-1 → LUMO |

| S0 → S3 | 290 | 0.8 | HOMO → LUMO+1 |

Note: This table is illustrative and based on typical results for similar nitro-substituted carbazole systems. Actual values for 9H-Carbazole, 9-acetyl-3-nitro- would require specific TD-DFT calculations.

Molecular Modeling and Dynamics Simulations for Structure-Function Relationships

Molecular modeling and dynamics simulations are essential computational techniques to elucidate the relationship between the three-dimensional structure of a molecule and its function, be it biological activity or material properties.

In Silico Structure-Activity Relationship (SAR) Studies of Carbazole Analogues

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. In silico SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate the chemical structure with biological activity. mdpi.comnih.gov

For carbazole analogues, QSAR studies have been employed to understand their anticancer and antimicrobial activities. nih.goveurekaselect.comresearchgate.net These studies typically involve a set of structurally related carbazole derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). mdpi.com

In the context of 9H-Carbazole, 9-acetyl-3-nitro-, a QSAR model for a series of analogues could reveal the importance of the acetyl and nitro groups for a specific biological activity. For instance, the electron-withdrawing nature of the nitro group, quantified by descriptors like the LUMO energy or the net atomic charge on the nitro-group nitrogen, has been shown to be a significant parameter in the toxicity of nitroaromatic compounds. mdpi.com Similarly, the steric and electronic properties of the acetyl group at the 9-position could be modeled to understand its influence on receptor binding or cell permeability.

A hypothetical QSAR study on a series of substituted carbazoles might yield an equation like:

log(1/IC50) = c0 + c1logP + c2E_LUMO + c3*V

where IC50 is the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of hydrophobicity), E_LUMO is the energy of the lowest unoccupied molecular orbital (a measure of electrophilicity), and V is the molecular volume. The coefficients (c0, c1, c2, c3) would be determined by statistical analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized carbazole derivatives, including 9H-Carbazole, 9-acetyl-3-nitro-.

Computational Prediction of Regioselectivity and Chemoselectivity in Reactions

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, particularly the regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts). For a molecule with multiple reactive sites like 9H-Carbazole, 9-acetyl-3-nitro-, these predictions are highly valuable for planning synthetic routes.

The reactivity of the carbazole ring is subject to electrophilic substitution. The presence of the nitro group at the 3-position, a deactivating group, and the acetyl group on the nitrogen will influence the position of further substitution. The regioselectivity can be predicted by calculating the distribution of electrostatic potential on the molecular surface or by analyzing the Fukui functions, which indicate the propensity of each atom in the molecule to undergo a nucleophilic or electrophilic attack.

For example, in a potential electrophilic aromatic substitution reaction on 9H-Carbazole, 9-acetyl-3-nitro-, computational analysis of the electron density of the aromatic rings would likely show that the positions ortho and para to the activating nitrogen atom (positions 1, 3, 6, and 8) are generally favored. However, the deactivating effect of the nitro group at position 3 would direct incoming electrophiles to other positions. Computational models can quantify these directing effects.

Furthermore, the chemoselectivity of reactions can be assessed. For instance, in a reduction reaction, it is possible to predict whether the nitro group or the acetyl group would be reduced first by calculating the reaction energies for both pathways. The pathway with the lower activation energy barrier would be the kinetically favored one. The synthesis of functionalized carbazoles often involves multi-step reactions where understanding the reaction mechanism is crucial. nih.govrsc.org Computational studies can elucidate these mechanisms, providing insights into the formation of intermediates and transition states. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. nih.govnih.govtandfonline.comresearchgate.netthepharmajournal.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For 9H-Carbazole, 9-acetyl-3-nitro-, molecular docking could be used to investigate its potential as an inhibitor of a specific enzyme. The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Studies have shown that carbazole alkaloids can act as inhibitors for various enzymes, including the SARS-CoV-2 main protease and protein phosphatase 2A. nih.govresearchgate.net In a typical docking study, the interactions between the carbazole derivative and the amino acid residues in the active site are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Representative Molecular Docking Results for Carbazole Derivatives against a Hypothetical Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbazole | -6.5 | Phe123, Leu45 |

| 3-Nitro-9H-carbazole | -7.8 | Phe123, Leu45, Asn89 |

| 9-Acetyl-9H-carbazole | -7.1 | Phe123, Val67 |

| 9H-Carbazole, 9-acetyl-3-nitro- | -8.5 (Predicted) | Phe123, Leu45, Asn89, Val67 |

Note: This table is illustrative. The binding energy for 9H-Carbazole, 9-acetyl-3-nitro- is a hypothetical prediction based on the contributions of the individual functional groups observed in related compounds.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Diversified Carbazole (B46965) Analogues

The synthesis of carbazole derivatives is moving beyond traditional methods, with a strong emphasis on sustainability, efficiency, and the generation of diverse molecular architectures. Future research will likely focus on the development of greener and more atom-economical synthetic strategies.

Recent reviews highlight a paradigm shift from classical methods like the Graebe-Ullman and Bucherer-Bergs reactions towards more sophisticated approaches. acs.orgresearchgate.net These include transition-metal-catalyzed C-H activation, annulation reactions, and cycloadditions, which offer milder reaction conditions and greater functional group tolerance. acs.orgelsevierpure.com For instance, palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool for constructing functionalized carbazoles. acs.orgelsevierpure.com

A significant area of development is the use of green and sustainable methods. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation. mdpi.comnih.gov For example, a green synthesis of N-ethylcarbazole has been reported that avoids toxic alkylating agents and utilizes a reusable palladium catalyst. mdpi.com The use of bio-based solvents like glycerol (B35011) in combination with Lewis acid catalysts such as Sc(OTf)3 represents a promising sustainable approach for the synthesis of carbazole derivatives. epa.gov

Future efforts in synthesizing analogues of 9H-Carbazole, 9-acetyl-3-nitro- could leverage these novel methodologies to introduce a wide array of substituents at various positions of the carbazole core. This would enable the fine-tuning of its electronic and photophysical properties for specific applications. The development of one-pot, multi-component reactions will also be crucial for rapidly building libraries of diverse carbazole analogues for high-throughput screening. nih.govrsc.org

Table 1: Comparison of Traditional and Modern Synthetic Methodologies for Carbazole Synthesis

| Methodology | Description | Advantages | Disadvantages |

| Graebe-Ullmann Reaction | Diazotization of N-phenyl-o-phenylenediamine followed by cyclization. | Well-established method. | Harsh reaction conditions, limited substrate scope. |

| Bucherer-Bergs Reaction | Reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite. | Good for certain substituted carbazoles. | Limited to specific starting materials. |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | High atom economy, access to novel derivatives. acs.orgelsevierpure.com | Catalyst cost and removal can be a concern. |

| Annulation Reactions | Formation of the carbazole ring system through ring-forming reactions. | Access to complex and diverse structures. acs.orgelsevierpure.com | Can require multi-step synthesis of precursors. |

| Green Synthetic Methods | Utilization of renewable resources, non-toxic reagents, and energy-efficient conditions. | Environmentally friendly, often safer. mdpi.comnih.gov | May require optimization to achieve high yields. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Carbazole Reactions

Understanding the kinetics and mechanisms of carbazole reactions is crucial for optimizing synthetic protocols and controlling product formation. The application of advanced spectroscopic and imaging techniques for real-time, in-situ monitoring is a rapidly growing area of interest.

Fluorescence spectroscopy has proven to be a powerful tool for monitoring polymerization reactions of carbazole-containing monomers in real-time. researchgate.netrsc.org The changes in the fluorescence spectrum of a carbazole-based probe can be correlated with the progress of the polymerization, providing valuable kinetic data. researchgate.netrsc.org This technique could be adapted to monitor the synthesis of 9H-Carbazole, 9-acetyl-3-nitro- derivatives, offering insights into reaction intermediates and endpoints.

Transient absorption spectroscopy is another powerful technique for studying the excited-state dynamics of carbazole molecules. mdpi.comnih.gov By monitoring the formation and decay of transient species on femtosecond to nanosecond timescales, researchers can elucidate photochemical and photophysical processes, such as intersystem crossing, which is critical for applications in optoelectronics and photocatalysis. mdpi.comnih.gov

The integration of spectroscopic techniques with computational modeling provides a deeper understanding of the observed phenomena. acs.org For instance, density functional theory (DFT) calculations can be used to predict vibrational spectra and help in the assignment of experimental infrared and Raman bands, aiding in the structural characterization of carbazole derivatives and their reaction intermediates. acs.org Future research will likely see an increased use of hyphenated techniques, such as HPLC-ESI-MS, for the real-time analysis of complex reaction mixtures. epa.gov

Integration of High-Throughput Screening and Artificial Intelligence in Carbazole Research

The vast chemical space of possible carbazole derivatives necessitates the use of high-throughput and in-silico methods to accelerate the discovery of new functional molecules. The integration of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize carbazole research.

HTS allows for the rapid screening of large libraries of carbazole analogues for specific biological activities or material properties. nih.govrsc.org For example, HTS has been employed to identify carbazole derivatives with potent cytotoxic activity against various cancer cell lines. rsc.org Digital fluorescence visual screening methods have also been developed to rapidly assess the antiviral activity of carbazole alkaloids. nih.gov